Cas no 107263-95-6 (N-Fluoropyridinium Trifluoromethanesulfonate)

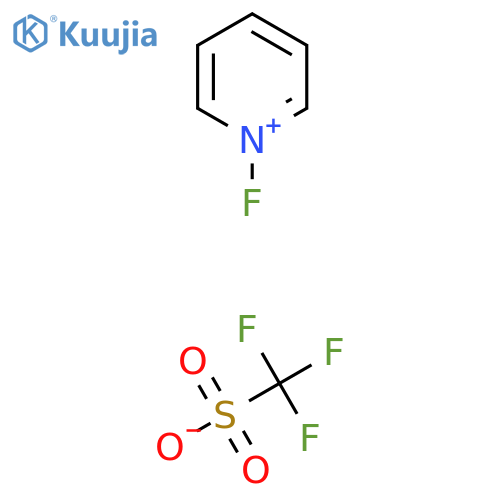

107263-95-6 structure

商品名:N-Fluoropyridinium Trifluoromethanesulfonate

CAS番号:107263-95-6

MF:C6H5F4NO3S

メガワット:247.167414426804

MDL:MFCD00013458

CID:91323

N-Fluoropyridinium Trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- 1-FLUOROPYRIDINIUM TRIFLATE

- N-FLUOROPYRIDINIUM TRIFLATE

- N-FLUOROPYRIDINIUM TRIFLUOROMETHANESULFONATE

- N-FLUOROPYRIDINIUM TRIFLUOROMETHANESULPHONATE

- 1-FLUOROPYRIDINIUM TRIFLUOROMETHANESULFONATE

- PYRIDINIUM,1-FLUORO-TRIFLUOROMETHANESULFONIC ACID(1:1)

- Pyridinium, 1-fluoro-, salt with trifluoromethanesulfonic acid (1:1)

- 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]

- 1-fluoropyridin-1-ium,trifluoromethanesulfonate

- 1-FLUOROPYRIDINIUM TRIFLATE, TECH

- N-Fluoropyridinium triflate,95%

- 1-Fluoropyridinium triflate 99%

- N-FluoropyridiniuM triflate, 95% 500MG

- N-Fluoropyridiniumtrifluoromethanesulphonate99%

- 1-FLUOROPYRIDINIUMTRIFLATE

- 1-fluoropyridin-1-ium; trifluoromethanesulfonate

- KSC182S3J

- JFZMMCYRTJBQQI-UHFFFAOYSA-M

- SBB100226

- PC4202

- HCH0026866

- triflu

- N-Fluoropyridinium Trifluoromethanesulfonate

-

- MDL: MFCD00013458

- インチ: 1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1

- InChIKey: JFZMMCYRTJBQQI-UHFFFAOYSA-M

- ほほえんだ: S(C(F)(F)F)(=O)(=O)[O-].F[N+]1C=CC=CC=1

- BRN: 4222821

計算された属性

- せいみつぶんしりょう: 246.99300

- どういたいしつりょう: 246.993

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 195

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.5

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色または灰色粉末

- 密度みつど: 1.5493 (estimate)

- ゆうかいてん: 185-186 °C (lit.)

- ふってん: 162 °C at 760 mmHg

- フラッシュポイント: 226 ºC ( 438.80 ºF)

- すいようせい: Reacts with water.

- PSA: 69.46000

- LogP: 1.83890

- かんど: Moisture Sensitive

- ようかいせい: 水と反応する

N-Fluoropyridinium Trifluoromethanesulfonate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305 + P351 + P338-P310

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 35

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:10-21

-

危険物標識:

- 危険レベル:8

- 包装グループ:III

- 包装等級:II

- ちょぞうじょうけん:0-6°C

- セキュリティ用語:8

- リスク用語:R35

- 包装カテゴリ:II

- 危険レベル:8

N-Fluoropyridinium Trifluoromethanesulfonate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-Fluoropyridinium Trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WY366-200mg |

N-Fluoropyridinium Trifluoromethanesulfonate |

107263-95-6 | 97% | 200mg |

¥83.0 | 2022-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F57320-10g |

1-Fluoropyridinium triflate |

107263-95-6 | 10g |

¥939.0 | 2021-09-09 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156745-250mg |

N-Fluoropyridinium Trifluoromethanesulfonate |

107263-95-6 | >96.0% | 250mg |

¥61.90 | 2023-09-02 | |

| Fluorochem | 006362-1g |

1-Fluoropyridinium triflate |

107263-95-6 | 96% | 1g |

£26.00 | 2022-03-01 | |

| Fluorochem | 006362-5g |

1-Fluoropyridinium triflate |

107263-95-6 | 96% | 5g |

£113.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156745-25G |

N-Fluoropyridinium Trifluoromethanesulfonate |

107263-95-6 | >96.0% | 25g |

¥875.90 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0327-25G |

1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] |

107263-95-6 | >96.0%(T) | 25g |

¥2295.00 | 2023-09-08 | |

| TRC | F598260-500mg |

N-Fluoropyridinium Trifluoromethanesulfonate |

107263-95-6 | 500mg |

$ 80.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | D954961-25g |

1-Fluoropyridinium Triflate |

107263-95-6 | 96.0% | 25g |

$185 | 2024-06-07 | |

| Matrix Scientific | 189345-25g |

1-Fluoropyridinium trifluoromethanesulfonate |

107263-95-6 | 25g |

$450.00 | 2023-09-07 |

N-Fluoropyridinium Trifluoromethanesulfonate 関連文献

-

Fateh V. Singh,Thomas Wirth Catal. Sci. Technol. 2019 9 1073

-

Ningbo Li,Yuxin Wang,Shuo Gu,Chuqian Hu,Qian Yang,Zhaohui Jin,Wen-Tao Ouyang,Jie Qiao,Wei-Min He Org. Biomol. Chem. 2023 21 370

-

Neshat Rozatian,Ian W. Ashworth,Graham Sandford,David R. W. Hodgson Chem. Sci. 2018 9 8692

-

Damian E. Yerien,Sergio Bonesi,Al Postigo Org. Biomol. Chem. 2016 14 8398

-

Kenta Rakumitsu,Miho Fujii,Sotaro Kusumoto,Shoko Kikkawa,Isao Azumaya,Akihiro Yokoyama RSC Adv. 2022 12 26411

107263-95-6 (N-Fluoropyridinium Trifluoromethanesulfonate) 関連製品

- 29727-06-8(Imidazole trifluoromethanesulfonate)

- 135361-30-7(Isoquinolin-7-yl trifluoromethanesulfonate)

- 107263-95-6(N-Fluoropyridinium Trifluoromethanesulfonate)

- 39879-60-2(Pyridine methanesulfonate)

- 107658-27-5(3-Pyridyl Trifluoromethanesulfonate)

- 135183-06-1(Pyridinium, 1-fluoro-, methanesulfonate)

- 107264-00-6(1-FLUORO-2,4,6-TRIMETHYLPYRIDINIUM TRIFLATE)

- 52193-54-1(Pyridinium trifluoromethanesulfonate)

- 140202-00-2(Isoquinolin-5-yl trifluoromethanesulfonate)

- 135182-99-9(2,6-Dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:107263-95-6)N-氟吡啶三氟甲磺酸盐

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ